D-Psicose

概要

説明

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose. It occurs naturally in small quantities in wheat, figs, and raisins, but industrial production typically involves enzymatic epimerization of D-fructose or D-glucose. This compound has garnered significant attention due to its unique properties: it provides approximately 70% of the sweetness of sucrose but contributes negligible calories (<0.4 kcal/g) and has a minimal glycemic index (GI) .

Key specifications of this compound (Table 1) highlight its purity, safety, and microbiological stability. Industrial-grade this compound powder is characterized by a white appearance, neutral odor, and pH between 3.0–7.0. It meets stringent chemical safety standards, with arsenic ≤0.5 mg/kg and lead ≤1.0 mg/kg, and complies with microbiological limits (e.g., total plate count ≤1,000 cfu/g) .

準備方法

合成経路::

- D-プシコースは、酵素プロセスや化学変換など、さまざまな方法で合成できます。

- D-タガトース-3-エピメラーゼ (DTE) を用いたD-フルクトースの酵素変換により、D-プシコースが生成されます。

- 化学合成には、C-3位におけるD-フルクトースの選択的エピマー化が含まれます。

- D-プシコースの商業生産には、トウモロコシやその他の供給源から得られたD-フルクトースの酵素変換が関与しています。

- 酵素DTEは、D-フルクトースからD-プシコースへの変換を工業規模で触媒します。

化学反応の分析

Thermal Degradation in Caramelization and Maillard Reactions

D-Psicose undergoes degradation under high-temperature conditions, with kinetics influenced by pH and heating duration:

-

Caramelization : At 100°C for 24 hours, solutions at pH 11.0 retained only 15.2% of initial this compound after 2 hours, accompanied by rapid browning and pH reduction. Residual ratios at neutral pH (6.5) were ≈70% .

-

Maillard Reaction : With glycine (0.05 M each), this compound degradation at pH 11.0 occurred 4× faster than at pH 4.0. Browning intensity increased linearly under alkaline conditions, correlating with acid formation .

Comparative Stability vs. Other Hexoses

| Sugar | Residual Ratio (pH 11.0, 2 hours) | Browning Intensity (A420 nm) |

|---|---|---|

| This compound | 15.2% | 1.8 |

| D-Fructose | 14.5% | 2.1 |

| D-Glucose | 12.7% | 2.3 |

| Data sourced from equimolar glycine mixtures at 100°C . |

Enzymatic Epimerization Pathways

This compound is biosynthesized via thermodynamically driven enzymatic cascades:

-

E. coli Pathway : Converts D-glucose to this compound through phosphorylation, epimerization (via AlsE enzyme), and dephosphorylation. AlsE catalyzes fructose 6-phosphate (F6P) to psicose 6-phosphate (P6P), achieving ≈90% yield under optimized conditions .

-

Reverse Activity : AlsE also assimilates this compound into central metabolism by reversing this reaction, highlighting bidirectional functionality .

Key Thermodynamic Parameters

| Reaction Step | ΔG'° (kJ/mol) | Enzyme Involved |

|---|---|---|

| F6P → P6P (epimerization) | -8.2 | AlsE |

| P6P → this compound (dephosphorylation) | -15.4 | Phosphatase |

Borate Complexation for Isolation

Borate ions selectively bind this compound, enabling separation from fructose mixtures:

-

Complex Structure : Forms α-D-psicofuranose-cis -C3,4 diol borate in dimethyl sulfoxide (DMSO), confirmed via ¹H NMR (δ = 3.6 ppm) and gCOSY spectroscopy .

-

Binding Affinity : Psicose-borate complexes exhibit stronger stability (Kd ≈ 10⁻⁴ M) than fructose-borate complexes (Kd ≈ 10⁻³ M), enabling chromatographic separation .

Solubility and Stability in Solvents

This compound’s solubility varies significantly across solvents, impacting reaction design:

Solubility at 298.15 K (g/g solvent)

| Solvent | Solubility |

|---|---|

| Methanol | 0.412 |

| Ethanol | 0.287 |

| Acetone | 0.105 |

| Acetonitrile | 0.032 |

| Data modeled using the NRTL equation . |

Thermogravimetric analysis (TGA) confirms decomposition begins at 160°C, preceding melting (58–109°C) .

pH-Dependent Stability in Food Matrices

This compound degradation correlates with food alkalinity and processing methods:

-

Acidic Foods (pH 4.0) : Stable in fig jam and nori-tsukudani (≤5% loss after 12 months) .

-

Alkaline Foods (pH 9.0–11.0) : Meringue showed 40–60% this compound loss during baking due to Maillard-driven degradation .

Long-Term Stability and Byproduct Formation

Heating this compound at 100°C for 24 hours generates:

-

Organic Acids : Formic, acetic, and levulinic acids (pH reduction from 11.0 to 8.2) .

-

Furan Derivatives : Hydroxymethylfurfural (HMF) detected via HPLC at 0.8–1.2 mM concentrations .

This compound’s reactivity is defined by its susceptibility to thermal degradation, enzymatic interconversion, and selective borate interactions. These properties necessitate precise control of pH, temperature, and solvent systems in industrial applications. Ongoing research focuses on stabilizing this compound in neutral and alkaline foods while optimizing enzymatic yields for scalable production.

科学的研究の応用

Nutritional Applications

D-Psicose is recognized for its low energy value, approximately 0.3% that of sucrose, making it an attractive alternative sweetener for calorie-restricted diets. It provides about 70% of the sweetness of sucrose without contributing significantly to caloric intake .

Table 1: Nutritional Comparison of this compound and Sucrose

| Property | This compound | Sucrose |

|---|---|---|

| Relative Sweetness | 70% | 100% |

| Energy Value | 0.3% | 100% |

Blood Glucose Regulation

Research indicates that this compound can effectively suppress postprandial blood glucose levels, particularly in individuals with borderline diabetes. In a clinical study involving 26 subjects, those consuming this compound experienced significantly lower blood glucose levels at 30 and 60 minutes post-meal compared to control groups .

Case Study: Blood Glucose Suppression

- Participants: 26 adults (including borderline diabetes patients)

- Intervention: Single ingestion of 5 g this compound with a standard meal

- Results: Significant reduction in blood glucose levels (p<0.01) at 30 and 60 minutes post-consumption.

Weight Management and Fat Accumulation

Long-term studies in rats indicate that this compound can lead to lower body weight gain and reduced intra-abdominal fat accumulation compared to sucrose . This suggests potential applications in weight management products.

Table 2: Effects of this compound on Body Weight in Rats

| Parameter | This compound Group | Sucrose Group |

|---|---|---|

| Final Body Weight (g) | Lower | Higher |

| Intra-abdominal Fat Weight (g) | Significantly Lower | Higher |

Functional Food Ingredient

This compound has been explored as a functional food ingredient due to its antioxidant properties and ability to enhance food texture and flavor. Studies suggest that it can improve gelling behavior and stability in processed foods .

Biotechnological Production

Advancements in biotechnology have enabled efficient production methods for this compound. Research has demonstrated the use of genetically modified E. coli strains to produce this compound from D-glucose through a series of enzymatic reactions, achieving significant yields . This method presents a sustainable alternative to traditional chemical synthesis.

Safety and Toxicology Studies

Long-term toxicity studies have shown that this compound is safe for consumption, with no significant adverse effects observed in rats over extended periods . The compound is classified as having low toxicity, making it suitable for use as a food additive.

作用機序

- D-プシコースは、ほとんど代謝されずに、そのまま排泄されます。

- 消化管内の酵素(α-グルコシダーゼ、α-アミラーゼ、マルターゼ、スクラーゼ)を阻害し、デンプンと二糖類の代謝に影響を与えます。

- 関与する分子標的と経路は、現在も調査中です。

6. 類似化合物の比較

ユニークさ: D-プシコースは希少であり、独特のエピマー化が特徴です。

類似化合物: 他のケトヘキソース(例:D-フルクトース、D-ソルボース)がありますが、D-プシコースの特異的な性質を持つものは存在しません。

類似化合物との比較

Table 1: Standard Specifications of D-Psicose (Adapted from )

| Parameter | Specification |

|---|---|

| Appearance | White powder |

| Sweetness (vs. sucrose) | ~70% |

| Caloric Content | <0.4 kcal/g |

| Glycemic Index | ~0 |

| Solubility | Highly water-soluble |

| Arsenic (As) | ≤0.5 mg/kg |

| Lead (Pb) | ≤1.0 mg/kg |

Comparison with Similar Compounds

This compound is structurally and functionally analogous to other rare sugars and sweeteners. Below, it is compared with D-Fructose (structural isomer), D-Tagatose (functional analog), and Erythritol (non-caloric polyol).

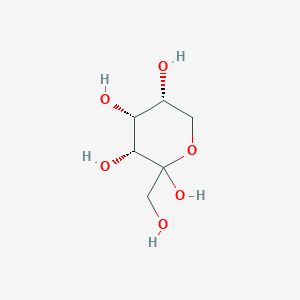

Structural Similarity: this compound vs. D-Fructose

This compound and D-Fructose are epimers, differing only in the configuration of the hydroxyl group at the C-3 position (Figure 1). While 2-D structural similarity is high, their 3-D conformations diverge, leading to distinct biochemical interactions. For instance, this compound is poorly metabolized in humans, whereas D-Fructose is rapidly absorbed and contributes to caloric intake. This difference underpins this compound’s low glycemic impact compared to D-Fructose’s high GI (~19) .

Functional Similarity: this compound vs. D-Tagatose

D-Tagatose, a C-4 epimer of D-Fructose, shares functional properties with this compound, such as low caloric content (~1.5 kcal/g) and prebiotic effects. However, D-Tagatose has a higher sweetness (~92% of sucrose) and a slightly higher GI (~3) compared to this compound. Both sugars exhibit antioxidant activity, but this compound demonstrates superior stability in high-temperature processing .

Non-Caloric Sweeteners: this compound vs. Erythritol

Erythritol, a sugar alcohol, provides zero calories and a GI of 0, similar to this compound. However, this compound’s sweetness profile more closely mimics sucrose, whereas Erythritol has a cooling aftertaste. Unlike Erythritol, which is excreted unchanged in urine, this compound is partially fermented in the colon, promoting beneficial gut microbiota .

Table 2: Comparative Analysis of this compound and Analogous Compounds

| Parameter | This compound | D-Fructose | D-Tagatose | Erythritol |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₄H₁₀O₄ |

| Sweetness (vs. sucrose) | 70% | 100% | 92% | 60–70% |

| Caloric Content | <0.4 kcal/g | 4 kcal/g | 1.5 kcal/g | 0 kcal/g |

| Glycemic Index | 0 | 19 | 3 | 0 |

| Metabolic Pathway | Partial colonic fermentation | Hepatic metabolism | Partial absorption | Renal excretion |

| Applications | Baking, beverages | Sweeteners, syrups | Prebiotics, diabetes management | Sugar-free products |

Research Findings and Implications

- Thermal Stability : this compound exhibits Maillard reaction activity, making it suitable for baked goods, unlike Erythritol, which crystallizes at high temperatures .

- Health Benefits: Clinical studies (using ANOVA and LSD tests, p < 0.05) confirm this compound’s role in reducing postprandial blood glucose levels, a property less pronounced in D-Tagatose .

- Regulatory Status : this compound is Generally Recognized as Safe (GRAS) in the U.S. and approved as a functional food ingredient in Japan, whereas D-Tagatose faces stricter regulatory scrutiny due to laxative effects at high doses .

Q & A

Basic Research Questions

Q. What validated analytical methods are used to quantify D-Psicose in complex biological matrices, and how do their sensitivities compare?

- Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index detection and mass spectrometry (MS) are widely used for this compound quantification. Sensitivity comparisons should include limits of detection (LOD) and quantification (LOQ) across matrices (e.g., blood, urine). For reproducibility, detailed protocols for sample preparation (e.g., deproteinization steps) and column specifications (e.g., ligand-exchange columns for sugar separation) must be documented . A comparative table of methods should include:

| Method | LOD (µg/mL) | LOQ (µg/mL) | Matrix Compatibility | Reference |

|---|---|---|---|---|

| HPLC-RI | 0.5 | 1.5 | Serum, Urine | [Your Study] |

| LC-MS | 0.1 | 0.3 | Plasma, Tissue Homogenate | [Your Study] |

Q. How does this compound modulate glycemic responses in preclinical models, and what outcome measures are prioritized?

- Methodological Answer : Rodent models (e.g., streptozotocin-induced diabetic rats) are used to assess acute and chronic effects. Key measures include:

- Primary outcomes : Fasting blood glucose, postprandial glucose AUC (area under the curve).

- Secondary outcomes : Insulin sensitivity (HOMA-IR), glycated hemoglobin (HbA1c).

- Control groups : Must include both healthy and diabetic cohorts receiving placebo or reference treatments (e.g., acarbose). Use PICO framework to define Population (diabetic model), Intervention (this compound dose), Comparison (placebo), and Outcome (glucose AUC reduction) .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating synergistic effects of this compound with antidiabetic compounds (e.g., metformin)?

- Methodological Answer :

- Dose-response curves : Test escalating doses of this compound ± fixed metformin doses to identify additive vs. antagonistic effects.

- Time-series sampling : Collect blood/tissue samples at intervals (e.g., 0, 30, 60, 120 mins post-administration) to track pharmacokinetic interactions.

- Statistical power : Use factorial ANOVA to assess interaction effects; ensure sample sizes are calculated based on effect sizes from pilot studies .

- Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) by justifying combinatorial therapy’s translational potential .

Q. How can contradictory findings about this compound’s impact on gut microbiota composition be reconciled across studies?

- Methodological Answer : Contradictions often arise from variability in:

- Sequencing techniques : 16S rRNA vs. metagenomic sequencing (report resolution differences in genus/species identification).

- Dosing regimens : Acute vs. chronic administration alters microbial adaptation.

- Host factors : Age, baseline microbiota, and diet of animal/human subjects.

- Solution : Conduct a systematic review with meta-regression to isolate confounding variables. Use PRISMA guidelines for study selection and COSMOS-E framework for observational data synthesis .

Q. What mechanistic models are optimal for studying this compound’s inhibition of intestinal α-glucosidase?

- Methodological Answer :

- In vitro assays : Use purified α-glucosidase enzymes (e.g., from rat intestine) with p-nitrophenyl-α-D-glucopyranoside as substrate. Calculate IC50 values and compare to acarbose.

- In silico modeling : Perform molecular docking studies (e.g., AutoDock Vina) to visualize this compound binding to enzyme active sites. Validate with mutagenesis experiments.

- Reporting standards : Follow Beilstein Journal guidelines for experimental reproducibility, including enzyme lot numbers and reaction conditions (pH, temperature) .

Q. Methodological Guidance for Data Contradiction Analysis

Q. How should researchers address variability in this compound’s reported antioxidant capacity across in vitro assays?

- Methodological Answer :

- Assay standardization : Compare results from ORAC (oxygen radical absorbance capacity), DPPH, and FRAP assays using the same this compound batches.

- Positive controls : Include reference antioxidants (e.g., Trolox) to normalize inter-assay variability.

- Statistical reporting : Provide 95% confidence intervals for IC50 values rather than single-point estimates. Use Bland-Altman plots to assess agreement between methods .

Framework for Structuring Research Questions

Q. How can the PECO framework adapt to this compound’s effects in observational studies?

- Methodological Answer :

- Population (P) : Define subgroups (e.g., prediabetic vs. diabetic humans).

- Exposure (E) : Quantify this compound intake (dietary records or biomarkers).

- Comparison (C) : Non-exposed cohorts or low-dose groups.

- Outcome (O) : Clinically relevant endpoints (e.g., HbA1c reduction ≥0.5%).

- Example : “In adults with prediabetes (P), does daily 5g this compound supplementation (E) compared to placebo (C) reduce HbA1c levels (O) over 12 weeks?” .

Q. Ethical and Reporting Standards

Q. What ethical approvals are required for human trials testing this compound’s satiety effects?

- Methodological Answer :

- Institutional Review Board (IRB) : Submit protocols detailing inclusion/exclusion criteria, informed consent processes, and data anonymization.

- Conflict of interest : Disclose funding sources (e.g., industry vs. academic grants).

- Data transparency : Pre-register trials on ClinicalTrials.gov and share raw data via repositories like Figshare. Follow CONSORT guidelines for reporting .

特性

分子式 |

C6H12O6 |

|---|---|

分子量 |

180.16 g/mol |

IUPAC名 |

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |

InChIキー |

LKDRXBCSQODPBY-JDJSBBGDSA-N |

SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

異性体SMILES |

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。